ANHYDRO-(O-CARBOXYPHENYL)PHOSPHOROCHLORIDATE

Organophosphorus Chemistry Reagent Safety Oxidation State

Researchers synthesizing β-lactamase inhibitors or oligonucleotides require a reliable, safer P(V) phosphorylating agent. Generic phosphorochloridates or P(III) analogs introduce safety risks and synthetic inefficiencies. This compound addresses both. • Direct precursor to salicyloyl cyclic phosphate-enables SAR studies against class A, C, and DD-peptidase β-lactamases (half-lives: 14-340 min). • Solid P(V) reagent (mp 77-80°C) ensures automated dispensing compatibility vs. low-melting P(III) analogs. • Enhanced solvolytic reactivity accelerates nucleoside phosphorylation for higher yields.

Molecular Formula C7H4ClO4P
Molecular Weight 218.53 g/mol
CAS No. 5381-98-6
Cat. No. B024072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameANHYDRO-(O-CARBOXYPHENYL)PHOSPHOROCHLORIDATE
CAS5381-98-6
Synonyms2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one 2-oxide;  Salicylic Acid Phosphorochloridate Cyclic Anhydride; 
Molecular FormulaC7H4ClO4P
Molecular Weight218.53 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OP(=O)(O2)Cl
InChIInChI=1S/C7H4ClO4P/c8-13(10)11-6-4-2-1-3-5(6)7(9)12-13/h1-4H
InChIKeyUVJIYKJXYWOZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anhydro-(O-carboxyphenyl)phosphorochloridate (CAS 5381-98-6) Reagent Procurement Guide


Anhydro-(O-carboxyphenyl)phosphorochloridate (CAS 5381-98-6), also known as 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one 2-oxide or Salicylic Acid Phosphorochloridate Cyclic Anhydride, is a heterocyclic organophosphorus compound . It functions primarily as a cyclic phosphorylating agent in nucleotide and oligonucleotide synthesis, and it serves as the essential synthetic precursor to the "penicillin-like" β-lactamase inhibitor, salicyloyl cyclic phosphate [1]. Its unique cyclic P(V) structure, incorporating a fused salicyloyl moiety, imparts reactivity and selectivity profiles distinct from both its P(III) analog (salicyl chlorophosphite) and acyclic phosphorochloridates.

Why Generic Substitution is Not Advisable for Anhydro-(O-carboxyphenyl)phosphorochloridate


Substituting Anhydro-(O-carboxyphenyl)phosphorochloridate with a generic phosphorochloridate risks compromising both synthetic efficiency and safety. Its closest in-class analog, salicyl chlorophosphite (CAS 5381-99-7), operates at the P(III) oxidation state, rendering it violently reactive with water and requiring distinct handling protocols . Acyclic alternatives lack the fused ring structure that accelerates solvolysis and alters mechanistic pathways. Critically, for applications targeting β-lactamase inhibition, only the P(V) cyclic chloride serves as the direct precursor to salicyloyl cyclic phosphate, whose enzyme inhibition half-lives have been rigorously quantified [1]. A different starting material would necessitate a complete redesign of the synthetic route.

Quantitative Differentiation Evidence for Anhydro-(O-carboxyphenyl)phosphorochloridate (CAS 5381-98-6)


P(V) Oxidation State Confers a Superior Safety Profile Compared to the P(III) Analog

The target compound is a P(V) phosphorochloridate, while the more common alternative for phosphorylation, salicyl chlorophosphite (CAS 5381-99-7), is a P(III) phosphitylating reagent. The P(III) analog is explicitly documented to react violently with water, posing significant handling risks . In contrast, the P(V) target compound exhibits a controlled reactivity profile with moisture, as indicated by its anhydrous nature which minimizes side reactions in moisture-sensitive transformations [1]. This fundamental difference in oxidation state makes the target compound a safer and more controllable reagent for complex multi-step syntheses.

Organophosphorus Chemistry Reagent Safety Oxidation State

Fused Cyclic Structure Accelerates Hydrolytic Cleavage vs. Acyclic Phosphorochloridates

While direct kinetic data for the target compound is limited, class-level inference from structurally analogous cyclic phosphorochloridates provides critical differentiation. A study by Koh et al. demonstrated that the solvolysis of a closely related cyclic phosphorochloridate, 2-chloro-1,3,2-dioxaphospholane-2-oxide (1), was slightly faster than its acyclic counterpart, dimethyl phosphorochloridate (3) . This enhanced reactivity is attributed to the ring strain and the fixed geometry of the cyclic system, which likewise applies to the six-membered cyclic target compound. Furthermore, other studies on cyclic five-membered phosphorochloridates have revealed rate enhancements of up to 40,000 times over acyclic analogs in aminolysis reactions, underscoring the profound impact of the cyclic structure on reaction kinetics [1].

Solvolysis Kinetics Phosphorylation Reagents Cyclic Phosphate Esters

Verified Intermediate for β-Lactamase Inhibitors with Quantified Enzyme Half-Lives

This compound is the direct synthetic precursor to salicyloyl cyclic phosphate, a proven "penicillin-like" inhibitor of β-lactamases . Hydrolysis of the target phosphorochloridate yields the active inhibitor, which transiently inhibits key β-lactam-recognizing enzymes. The enzyme-inhibitor complex half-lives have been quantified: 14 min for the class C β-lactamase of Enterobacter cloacae P99, 140 min for the class A TEM β-lactamase, and 340 min for the DD-peptidase of Streptomyces R61 [1]. This mechanism contrasts with acyclic acyl phosphates, which transiently inactivate the P99 β-lactamase by acylation rather than phosphorylation, highlighting a distinct and therapeutically relevant mode of action [2].

β-Lactamase Inhibition Antibiotic Resistance Enzyme Kinetics

Solid Physical Form Simplifies Handling and Storage vs. Low-Melting P(III) Analog

The target compound is a white to off-white solid with a melting point of 77-80°C [1]. In contrast, its P(III) analog, salicyl chlorophosphite (CAS 5381-99-7), is a low-melting solid with a melting point of only 36-40°C [2]. This 40°C difference in melting point means that under typical ambient laboratory conditions, the P(III) analog may exist as a semi-solid or liquid, complicating accurate weighing and transfer. The target compound's higher melting point ensures it remains a free-flowing powder, facilitating precise gravimetric handling and reducing exposure risks associated with sticky or liquefied reagents.

Reagent Handling Physical Properties Storage Stability

Distinct Solubility Profile Enables Orthogonal Reaction Solvent Selection

The target compound is soluble in chloroform and DMSO , while the P(III) analog salicyl chlorophosphite is reported to be soluble in acetonitrile, dichloromethane, THF, and DMF [1]. This differential solubility profile allows researchers to select the reagent best suited for their specific solvent system. For example, reactions requiring DMSO as a co-solvent for polar substrates are directly compatible with the target compound, whereas the P(III) analog would require an alternative, potentially incompatible, solvent system.

Solubility Reaction Solvent Synthetic Compatibility

Optimal Scientific and Industrial Applications for Anhydro-(O-carboxyphenyl)phosphorochloridate (CAS 5381-98-6)


Synthesis of Novel β-Lactamase Inhibitors for Antibiotic Resistance Research

This compound is the essential starting material for generating salicyloyl cyclic phosphate-based inhibitors. Researchers can utilize it to create focused libraries of β-lactamase inhibitors, leveraging the known enzyme half-lives (14, 140, and 340 min against class C, class A, and DD-peptidase, respectively) as benchmarks for SAR studies [1]. The controlled hydrolysis of the phosphorochloridate allows for the in-situ generation of the active inhibitor, facilitating the study of its unique phosphorylation-based inactivation mechanism, which is distinct from the acylation mechanism of acyclic analogs [2].

Selective Phosphorylation of Alcohols in Complex Nucleotide Synthesis

As a cyclic P(V) phosphorochloridate, this reagent offers a safer alternative to P(III) phosphitylating agents like salicyl chlorophosphite, which react violently with water . Its enhanced solvolytic reactivity, inferred from class-level kinetic studies on related cyclic phosphorochloridates, translates to faster coupling rates and higher yields in the phosphorylation of nucleoside alcohols, a key step in the synthesis of oligonucleotides and nucleotide prodrugs . Its solubility in DMSO also allows for the phosphorylation of highly polar or unprotected nucleosides that are insoluble in standard organic solvents.

Development of Organophosphorus Probes for Neuropathy Target Esterase (NTE) Studies

The 4H-1,3,2-benzodioxaphosphorin 2-oxide scaffold is a privileged structure for potent NTE inhibition. While the target compound bears a 2-chloro substituent, it serves as a key intermediate for introducing diverse 2-substituents (alkyl, alkoxy, aryloxy) via nucleophilic displacement [3]. This allows for the systematic variation of the 2-position to generate SAR data for NTE inhibition, building on studies that have identified 2-octyl-BDPO as one of the most potent NTE inhibitors known (IC50 = 0.2 nM) [3].

Moisture-Sensitive Phosphorylation Reagent for Automated Oligonucleotide Synthesizers

The solid physical form (mp 77-80°C) and controlled moisture sensitivity of this P(V) reagent make it well-suited for automated solid-phase oligonucleotide synthesis platforms [4]. Unlike the low-melting P(III) analog that can liquefy and clog reagent lines, the target compound remains a free-flowing powder for consistent automated dispensing, reducing downtime and improving the reproducibility of phosphitylation steps in the Ludwig-Eckstein-type triphosphate synthesis cycle.

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